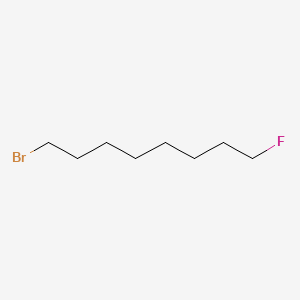

1-Bromo-8-fluorooctane

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-bromo-8-fluorooctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16BrF/c9-7-5-3-1-2-4-6-8-10/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTFARVWMEFHIKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCBr)CCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20208021 | |

| Record name | Octane, 1-bromo-8-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20208021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

593-12-4 | |

| Record name | Octane, 1-bromo-8-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octane, 1-bromo-8-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20208021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Studies of 1 Bromo 8 Fluorooctane Derivatives

Electrophilic and Nucleophilic Reaction Pathways

The reactivity of 1-bromo-8-fluorooctane is largely dictated by the presence of two different halogen atoms at the terminal positions of the octane (B31449) chain. The carbon-bromine and carbon-fluorine bonds exhibit distinct chemical properties, leading to selective transformations under various reaction conditions.

In this compound, both the bromine and fluorine atoms are attached to primary carbon centers. Nucleophilic substitution reactions on such substrates are fundamental in organic synthesis for introducing a wide range of functional groups. When this compound is treated with a nucleophile, the reaction predominantly occurs at the carbon atom bonded to the bromine.

This selective displacement is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. chemguide.co.uk The mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group. pearson.com This backside attack leads to the simultaneous formation of a new bond with the nucleophile and the breaking of the bond with the leaving group, proceeding through a trigonal bipyramidal transition state. pearson.com For a primary halogenoalkane like this compound, the SN2 pathway is favored due to the minimal steric hindrance around the reaction center. chemguide.co.uk

A typical reaction is the displacement of bromide by a hydroxide (B78521) ion (OH⁻) to form 8-fluorooctan-1-ol. The reaction is generally carried out by heating the halogenoalkane with an aqueous solution of a base like sodium hydroxide. chemguide.co.uk

Reaction Scheme for Nucleophilic Substitution:

The efficiency of the substitution is highly dependent on the nature of the leaving group, the nucleophile, the solvent, and the reaction temperature.

The pronounced selectivity observed in nucleophilic substitution reactions of this compound is a direct consequence of the differing properties of the carbon-bromine and carbon-fluorine bonds. These differences arise from the distinct electronegativity and size of the halogen atoms. Fluorine is the most electronegative element, leading to a highly polarized and strong C-F bond. In contrast, bromine is less electronegative and larger, resulting in a longer, weaker, and more polarizable C-Br bond. physicsandmathstutor.com

The critical factor in determining the rate of an SN2 reaction is the ability of the leaving group to depart. A good leaving group is a species that is stable on its own, which typically corresponds to the conjugate base of a strong acid. Bromide (Br⁻) is a significantly better leaving group than fluoride (B91410) (F⁻) because hydrobromic acid (HBr) is a much stronger acid than hydrofluoric acid (HF). pearson.com Consequently, the C-Br bond is broken much more readily than the C-F bond.

This disparity in leaving group ability means that nucleophilic attack occurs almost exclusively at the C-Br bond, leaving the C-F bond intact. The reaction kinetics reflect this, with the rate of reaction for bromoalkanes being orders of magnitude faster than for the corresponding fluoroalkanes under identical conditions. physicsandmathstutor.com

| Property | C-F Bond | C-Br Bond |

|---|---|---|

| Halogen Electronegativity (Pauling Scale) | 3.98 | 2.96 |

| Average Bond Energy (kJ/mol) | 485 | 285 |

| Average Bond Length (pm) | 138 | 194 |

The Michaelis-Arbuzov reaction is a widely used method for forming carbon-phosphorus bonds, converting alkyl halides into phosphonates. wikipedia.org The reaction involves the treatment of an alkyl halide with a trivalent phosphorus ester, such as a trialkyl phosphite (B83602). jk-sci.com For an α,ω-dihaloalkane like this compound, the reaction exploits the differential reactivity of the two halogen atoms.

The mechanism initiates with the nucleophilic attack of the phosphorus atom of the trialkyl phosphite on the electrophilic primary carbon attached to the bromine. organic-chemistry.org This SN2 displacement of the bromide ion forms a quasi-phosphonium salt intermediate. jk-sci.com The displaced bromide ion then acts as a nucleophile, attacking one of the alkyl groups on the phosphorus ester in a second SN2 reaction. This step results in the formation of the final pentavalent phosphonate (B1237965) product and an alkyl bromide byproduct. organic-chemistry.orgnih.gov

Due to the poor leaving group ability of fluoride, the C-F bond does not participate in the reaction under typical Michaelis-Arbuzov conditions. This chemoselectivity allows for the synthesis of ω-fluoroalkylphosphonates.

General Mechanism of the Michaelis-Arbuzov Reaction:

Nucleophilic Attack: The trialkyl phosphite attacks the primary carbon of this compound, displacing the bromide ion.

Intermediate Formation: A trialkoxy(8-fluorooctyl)phosphonium bromide salt is formed.

Dealkylation: The bromide ion attacks an alkyl group of the phosphonium (B103445) salt, yielding the final diethyl (8-fluorooctyl)phosphonate and an ethyl bromide byproduct.

This selective reaction pathway underscores the utility of α,ω-dihaloalkanes with halogens of varying reactivity in targeted synthetic applications. researchgate.net

Radical Chemistry of Bromo-Fluoroalkanes

Free radical reactions involve species with unpaired electrons and typically proceed via a chain mechanism consisting of initiation, propagation, and termination steps. physicsandmathstutor.com For bromo-fluoroalkanes, radical intermediates can be generated through the homolytic cleavage of a C-H or a C-X (halogen) bond, commonly initiated by UV light or a chemical radical initiator. examqa.com

The stability of the resulting radical intermediate is a key factor governing the reaction pathway. Alkyl radical stability follows the order: tertiary > secondary > primary, due to hyperconjugation and inductive effects. youtube.com In the context of this compound, radical abstraction of a hydrogen atom would preferentially form a more stable secondary radical over a primary one.

The relative strengths of the bonds within the molecule also influence which radical is formed. The C-Br bond (≈285 kJ/mol) is significantly weaker than both the C-F bond (≈485 kJ/mol) and a typical primary C-H bond (≈423 kJ/mol). This suggests that under certain energetic conditions, such as photolysis, the C-Br bond is the most likely to undergo homolytic fission to generate a primary 8-fluorooctyl radical and a bromine radical.

Regioselectivity in radical reactions refers to the preference for reaction at one particular site in a molecule. youtube.com This is largely determined by the stability of the radical intermediate formed during the rate-determining step of the reaction. youtube.com For instance, in the radical halogenation of an alkane, a halogen atom will preferentially abstract a hydrogen atom from the carbon that results in the most stable alkyl radical. youtube.comyoutube.com

Chemoselectivity involves the preferential reaction of a reagent with one functional group over another. In a molecule like this compound, a radical reagent could interact with C-H bonds, the C-Br bond, or the C-F bond.

A well-studied example that illustrates these principles is the free-radical halogenation of alkanes. Bromination is known to be highly regioselective, while chlorination is less so. masterorganicchemistry.com A bromine radical is less reactive and more selective, preferentially abstracting a hydrogen that leads to the most stable radical intermediate. A chlorine radical is more reactive and less discriminating, reacting with different types of C-H bonds at more comparable rates. This difference is attributed to the thermodynamics of the hydrogen abstraction step: it is endothermic for bromine but exothermic for chlorine. According to the Hammond postulate, the transition state for bromination more closely resembles the products (the alkyl radical), making the reaction more sensitive to differences in radical stability. masterorganicchemistry.com

| Hydrogen Type | Relative Rate (Chlorination) | Relative Rate (Bromination) |

|---|---|---|

| Primary (1°) | 1 | 1 |

| Secondary (2°) | 3.9 | 82 |

| Tertiary (3°) | 5.2 | 1640 |

Data illustrates the higher regioselectivity of bromination compared to chlorination.

In radical addition reactions to alkenes involving reagents derived from bromo-fluoroalkanes, the regioselectivity would similarly be governed by the formation of the most stable radical intermediate.

Metal-Mediated Transformations

Metal catalysts play a pivotal role in activating and functionalizing halogenated alkanes. For a molecule like this compound, the primary challenge and opportunity lie in selectively targeting one of the carbon-halogen bonds or a C-H bond in the presence of the others.

The direct functionalization of carbon-hydrogen (C-H) bonds in the presence of more reactive functional groups like C-Br is a formidable challenge in synthetic chemistry. In principle, metal-mediated transformations could target the alkane backbone of this compound. However, such reactions must overcome the inherent reactivity of the C-Br bond, which is more susceptible to oxidative addition by many transition metal catalysts.

Research in this area often focuses on developing catalytic systems that can differentiate between C-H and C-X (X = halogen) bonds. This is typically achieved through "guided" functionalization, where a directing group on the substrate coordinates to the metal center, positioning it to activate a specific, otherwise unreactive, C-H bond. In the absence of such a directing group, achieving selective C-H functionalization on a linear haloalkane like this compound is difficult, as "innate" reactivity would favor reaction at the more labile C-Br terminus.

α,ω-Dihaloalkanes, such as this compound, are classic substrates for metal-mediated coupling reactions. These can proceed via two primary pathways: intermolecular homocoupling to form a dimer, or intramolecular cyclization to form a ring.

Homocoupling: In the presence of a reducing metal (e.g., magnesium, zinc) or a low-valent transition metal complex, two molecules of a dihaloalkane can be coupled. For this compound, this would involve the formation of a Grignard or organozinc reagent at the C-Br end, followed by a coupling reaction. The product would be 1,16-difluorohexadecane. The C-F bond remains intact under these conditions.

Cyclization: Intramolecular cyclization is a competing process, particularly under high-dilution conditions that favor reactions within a single molecule. For an eight-carbon chain, the formation of an eight-membered ring (fluorocyclooctane) via reductive cyclization is sterically and thermodynamically feasible. This process would also be initiated by the activation of the more reactive C-Br bond. Studies on related halo-acetals have shown that Grignard reagents can cyclize intramolecularly, a process often promoted by Lewis acids like MgBr₂. researchgate.net

The core of this compound's reactivity is the pronounced difference between the C-Br and C-F bonds. This disparity is rooted in their respective bond dissociation energies (BDE). The C-Br bond is significantly weaker and more polarizable than the exceptionally strong C-F bond.

| Bond Type | Bond Dissociation Energy (kcal/mol) |

| C-H (primary) | ~98 |

| C-Br | ~72.1 |

| C-F | ~115 |

Interactive Data Table: Comparison of relevant average bond dissociation energies. Source: wikipedia.org

This energy difference dictates the selectivity of most metal-mediated processes. Transition metals such as palladium, nickel, and copper readily activate C-Br bonds via oxidative addition, enabling a vast array of cross-coupling reactions (e.g., Suzuki, Stille, Heck). frontiersin.org In these reactions, this compound would act as an 8-fluorooctyl electrophile, with the C-F bond acting as a stable, non-reactive spectator group.

Conversely, the activation of the aliphatic C-F bond is a major challenge in organometallic chemistry due to its high BDE and low polarizability. Cleaving this bond typically requires highly reactive, low-valent metal complexes, strong Lewis acids to assist in fluoride abstraction, or transition-metal-free conditions involving silyl (B83357) radicals. nih.gov Therefore, in any competitive reaction involving both halogen termini of this compound, metal-mediated activation will overwhelmingly favor the C-Br bond.

Photochemical Reactivity of Bromo-Fluorinated Systems

Photochemistry offers an alternative, non-thermal method for activating chemical bonds. The absorption of light energy can promote a molecule to an excited state, leading to bond cleavage. For halogenated alkanes, the energy required for this process is related to the bond strength.

The C-Br bond can be cleaved by UV light to generate a carbon-centered radical and a bromine radical (Br•). researchoutreach.org This process initiates radical chain reactions, cross-coupling, or cyclization. acs.orgresearchgate.net For this compound, photolysis would selectively produce the 8-fluorooctyl radical. This reactive intermediate could then engage in various transformations, such as hydrogen atom abstraction from a solvent, addition to an alkene, or intramolecular radical cyclization.

In stark contrast, aliphatic C-F bonds are generally considered photochemically inert under standard UV irradiation conditions. nih.govresearchgate.net The energy of UV photons is typically insufficient to cleave the strong C-F bond. While certain fluorinated functional groups, particularly on aromatic or heteroaromatic systems, can undergo photolysis, the simple aliphatic C-F bond in this compound would be expected to remain intact during photochemical reactions that target the C-Br bond. nih.govresearchgate.net

Electrochemical Reduction Pathways for Halogenated Alkanes

Electrochemical reduction provides a powerful method for the dehalogenation of organic compounds. In this process, electrons are transferred from a cathode to the substrate, leading to the cleavage of the carbon-halogen bond. The ease of reduction is directly related to the electron affinity of the bond and the stability of the resulting halide anion.

Studies on a wide range of halogenated alkanes have established clear reactivity trends. The rate of electrochemical degradation increases with the number of halogen atoms and follows the order: C-Cl < C-Br < C-I. The C-F bond is significantly more difficult to reduce than the other carbon-halogen bonds.

For this compound, electrochemical reduction would selectively cleave the C-Br bond. The mechanism for alkyl bromides is generally accepted to be an outer-sphere one-electron transfer, forming a radical anion that rapidly dissociates to yield an alkyl radical and a bromide ion. The resulting 8-fluorooctyl radical can then be further reduced to a carbanion or abstract a hydrogen atom to form 1-fluorooctane. The C-F bond would remain unaffected under the electrochemical potential required to reduce the C-Br bond.

| Property | General Trend for Halogenated Alkanes |

| Ease of Reduction | C-F << C-Cl < C-Br < C-I |

| Degradation Rate | Increases with halogen polarizability (I > Br > Cl) |

| Mechanism | Outer-sphere one-electron transfer |

| Initial Products | Alkyl radical + Halide anion |

Interactive Data Table: General trends in the electrochemical reduction of halogenated alkanes.

Advanced Spectroscopic and Computational Characterization of Bromo Fluorinated Octanes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of 1-bromo-8-fluorooctane. By analyzing the magnetic environments of ¹H, ¹³C, and ¹⁹F nuclei, a complete structural assignment can be achieved.

High-resolution NMR spectroscopy provides precise information about the chemical environment of each nucleus, allowing for the unambiguous assignment of every atom in the this compound molecule.

¹H NMR: The proton NMR spectrum is characterized by a series of multiplets corresponding to the 16 protons of the methylene (B1212753) (-CH₂-) groups. The protons on carbons adjacent to the electronegative halogen atoms are the most deshielded, appearing furthest downfield. The -CH₂Br protons are expected around 3.4 ppm, while the -CH₂F protons are shifted further downfield to approximately 4.4 ppm, appearing as a triplet of triplets due to coupling with both the adjacent protons and the ¹⁹F nucleus. The remaining methylene groups along the chain appear as a complex multiplet region between approximately 1.3 and 1.9 ppm.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum displays eight distinct signals, one for each unique carbon atom in the octane (B31449) chain. The carbons directly bonded to the halogens are most affected. The C-Br carbon (C1) is expected to resonate around 34 ppm, while the C-F carbon (C8) is significantly shifted downfield to approximately 84 ppm due to the high electronegativity of fluorine. The remaining six methylene carbons are found in the typical aliphatic region of the spectrum, between 20-33 ppm. docbrown.info

¹⁹F NMR: With a natural abundance of 100% and a high gyromagnetic ratio, the ¹⁹F nucleus is highly sensitive for NMR analysis. wikipedia.org In this compound, a single signal is expected for the fluorine atom. Its chemical shift for a primary fluoroalkane typically appears in the range of -215 to -225 ppm relative to a CFCl₃ standard. wikipedia.orgalfa-chemistry.com The signal would be split into a triplet by the two adjacent protons on C8.

Table 1: Predicted NMR Spectroscopic Data for this compound Predicted chemical shifts (δ) in ppm and coupling constants (J) in Hz.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| 1 -CH₂-Br | ~ 3.40 (t, J ≈ 6.8 Hz) | ~ 33.9 | Shift influenced by Bromine. |

| 2 -CH₂- | ~ 1.85 (quint) | ~ 32.7 | |

| 3 -CH₂- | ~ 1.43 (m) | ~ 28.0 | |

| 4 -CH₂- | ~ 1.32 (m) | ~ 28.6 | Overlapping signals with other central methylenes. |

| 5 -CH₂- | ~ 1.32 (m) | ~ 25.4 | Overlapping signals with other central methylenes. |

| 6 -CH₂- | ~ 1.45 (m) | ~ 30.3 | |

| 7 -CH₂- | ~ 1.75 (m) | ~ 22.5 | |

| 8 -CH₂-F | ~ 4.44 (dt, ²JHF ≈ 47.5 Hz, ³JHH ≈ 6.0 Hz) | ~ 84.0 (¹JCF ≈ 165 Hz) | Shift and splitting influenced by Fluorine. |

| F | N/A | N/A | ¹⁹F Shift: ~ -220 ppm (t, ²JFH ≈ 47.5 Hz) |

Note: Data is predictive and based on established substituent effects on alkane chains. Actual experimental values may vary based on solvent and other conditions.

While 1D NMR establishes the connectivity of this compound, advanced 2D techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are required to investigate its conformational preferences in solution. nih.govresearchgate.net The long, flexible octane chain can adopt numerous conformations, from a fully extended (anti) state to various folded (gauche) arrangements. pressbooks.pubresearchgate.net

A NOESY experiment detects through-space correlations between protons that are in close proximity (typically < 5 Å). For this compound, cross-peaks between protons on non-adjacent methylene groups would indicate a folded conformation where different parts of the chain are brought near each other. Conversely, the absence of such long-range correlations would suggest a preference for a more linear, extended conformation in the solvent used. researchgate.net Analyzing the intensities of these cross-peaks can provide semi-quantitative distance restraints, which can be used in conjunction with computational modeling to build a detailed picture of the molecule's dynamic three-dimensional structure in solution. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. wikipedia.orgnih.gov To perform this analysis, a high-quality single crystal of this compound would be required. By irradiating the crystal with X-rays and analyzing the resulting diffraction pattern, a detailed electron density map can be generated, revealing the exact position of each atom.

For a simple n-alkane derivative like this compound, the solid-state structure is expected to feature the octane backbone in a fully extended, all-anti (zigzag) conformation. researchgate.net The analysis would provide highly accurate measurements of:

Bond Lengths: C-C (approx. 1.54 Å), C-H (approx. 1.09 Å), C-Br (approx. 1.94 Å), and C-F (approx. 1.38 Å).

Bond Angles: Tetrahedral angles of approximately 109.5° around each sp³ hybridized carbon atom.

Torsion Angles: C-C-C-C torsion angles of approximately 180°, confirming the anti-periplanar arrangement of the carbon chain.

Intermolecular Packing: The data would also reveal how the individual molecules pack together in the crystal lattice, highlighting any significant intermolecular interactions such as those involving the halogen atoms.

Mass Spectrometry for Molecular Identification and Impurity Profiling

Mass spectrometry (MS) is a key technique for confirming the molecular weight of this compound and identifying its fragmentation patterns, which serve as a molecular fingerprint. chemguide.co.uk

In an electron ionization (EI) mass spectrum, the most crucial feature for this compound is the molecular ion (M⁺) peak. Due to the natural isotopic abundance of bromine (⁷⁹Br at ~50.5% and ⁸¹Br at ~49.5%), the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by two mass-to-charge units (m/z). libretexts.orgchemguide.co.uk This "M" and "M+2" pattern is a definitive indicator of a monobrominated compound.

The molecule also undergoes predictable fragmentation upon ionization. libretexts.org Common fragmentation pathways include alpha-cleavage (cleavage of the C-C bond adjacent to a halogen) and the loss of the halogen atoms either as radicals (•Br, •F) or as hydrogen halides (HBr, HF). Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for impurity profiling, as it can separate volatile contaminants from the main compound before they are individually ionized and identified by their unique mass spectra.

Table 2: Expected Mass Spectrometry Fragments for this compound Molecular Weight of Parent Compound (C₈H₁₆⁷⁹BrF) = 210.04 amu; (C₈H₁₆⁸¹BrF) = 212.04 amu

| m/z Value | Ion Formula | Description |

|---|---|---|

| 210 / 212 | [C₈H₁₆BrF]⁺ | Molecular ion peak (M⁺); characteristic 1:1 ratio for Br isotopes. libretexts.orgchemguide.co.uk |

| 131 | [C₈H₁₆F]⁺ | Loss of a bromine radical (M - Br). |

| 129 | [C₈H₁₅]⁺ | Loss of HBr. |

| 111 | [C₈H₁₅]⁺ | Loss of HF (less common than HBr loss). |

Computational Chemistry and Theoretical Investigations

Computational chemistry provides theoretical insights that complement and help interpret experimental data. Using methods such as Density Functional Theory (DFT), various properties of this compound can be accurately predicted. github.iofrontiersin.org

Theoretical investigations can:

Determine Molecular Geometry: Calculations can find the lowest energy conformation of the molecule, which is expected to be the extended all-anti conformer, and predict precise bond lengths and angles that can be compared with X-ray crystallography data.

Predict NMR Spectra: Magnetic shielding tensors can be calculated for each nucleus to predict ¹H, ¹³C, and ¹⁹F chemical shifts. acdlabs.comresearchgate.netnmrdb.org These predictions are invaluable for assigning complex experimental spectra.

Simulate Vibrational Spectra: The vibrational frequencies and intensities for IR and Raman spectra can be calculated, aiding in the assignment of experimental peaks to specific bond stretches, bends, and torsions.

These computational models serve as a powerful tool for validating experimental findings and providing a deeper understanding of the molecule's structural and electronic characteristics.

Density Functional Theory (DFT) Calculations on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is a powerful tool for predicting the geometries and energies of molecules, as well as a variety of other molecular properties. In the context of this compound, DFT calculations can provide valuable insights into its electronic characteristics and reactivity.

DFT calculations for this compound would typically begin with a geometry optimization to find the lowest energy conformation of the molecule. Following this, a variety of electronic properties can be calculated. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, as it relates to the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests that the molecule is more likely to be reactive.

Furthermore, DFT can be used to generate an electrostatic potential map, which illustrates the charge distribution within the molecule. For this compound, this would likely show regions of negative potential around the electronegative fluorine and bromine atoms, and regions of positive potential around the hydrogen atoms. This information is crucial for understanding how the molecule will interact with other chemical species.

Reactivity descriptors, such as electronegativity, chemical hardness, and the Fukui function, can also be derived from DFT calculations. scielo.org.mx These descriptors provide a quantitative measure of the molecule's susceptibility to electrophilic or nucleophilic attack at different atomic sites. For instance, the Fukui function can help identify which of the carbon atoms in the octane chain is most susceptible to attack.

Table 1: Hypothetical DFT-Calculated Properties of this compound (Data is illustrative and not based on experimental or published computational results)

| Property | Value | Unit |

|---|---|---|

| Energy of HOMO | -7.2 | eV |

| Energy of LUMO | 0.5 | eV |

| HOMO-LUMO Gap | 7.7 | eV |

| Dipole Moment | 2.1 | Debye |

| Mulliken Charge on Bromine | -0.25 | e |

Molecular Dynamics Simulations of Alkane Interactions and Self-Assembly

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the dynamic behavior of molecules over time. For this compound, MD simulations can be employed to understand its interactions with other molecules and its potential for self-assembly. aip.orgacs.orgrsc.org

Due to the presence of a polar C-F bond and a polar C-Br bond at opposite ends of a nonpolar alkyl chain, this compound can be considered an amphiphilic molecule. In a nonpolar solvent, the polar end groups would likely exhibit repulsive interactions with the solvent, leading to intermolecular associations. MD simulations could model this behavior by placing a number of this compound molecules in a simulation box with a nonpolar solvent, such as hexane.

The simulation would track the trajectories of all atoms over a period of time, allowing for the observation of aggregation phenomena. It would be expected that the this compound molecules would arrange themselves to minimize the contact between their polar ends and the nonpolar solvent, potentially forming micelles or other aggregate structures. riverpublishers.com The simulations could also provide information on the dynamics of these aggregates, such as their size, shape, and lifetime.

Furthermore, MD simulations can be used to calculate various thermodynamic and structural properties of the system, such as the radial distribution function, which describes how the density of surrounding matter varies as a function of distance from a point. This can reveal details about the local ordering of the solvent and the this compound molecules.

The following table provides a hypothetical set of parameters and results for an MD simulation of this compound in hexane.

Table 2: Hypothetical Molecular Dynamics Simulation Parameters and Results for this compound in Hexane (Data is illustrative and not based on experimental or published computational results)

| Parameter / Result | Value | Unit |

|---|---|---|

| Number of this compound molecules | 100 | |

| Number of Hexane molecules | 5000 | |

| Simulation Box Size | 5x5x5 | nm³ |

| Temperature | 298 | K |

| Simulation Time | 100 | ns |

| Average Aggregate Size | 10 | molecules |

Quantitative Structure-Property Relationships (QSPR) for Predicting Chemical Behavior

Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a molecule to its physical or chemical properties. nih.gov These models are built by finding a mathematical relationship between a set of molecular descriptors and a particular property. Molecular descriptors are numerical values that encode information about the chemical structure of a molecule, such as its size, shape, and electronic properties.

For a class of compounds like bromo-fluorinated octanes, a QSPR model could be developed to predict a variety of properties, such as boiling point, refractive index, or viscosity. acs.orguq.edu.au To build such a model, a dataset of related compounds with known properties would be required. For each compound in the dataset, a set of molecular descriptors would be calculated. These descriptors can range from simple constitutional indices (e.g., molecular weight, number of atoms) to more complex topological or quantum-chemical descriptors.

Once the descriptors are calculated, a statistical method, such as multiple linear regression or a machine learning algorithm, is used to find the best correlation between the descriptors and the property of interest. The resulting equation can then be used to predict the property for new compounds that were not in the original dataset, such as this compound.

A hypothetical QSPR model for predicting the refractive index of bromo-fluorinated alkanes is presented below. This illustrative model uses molecular weight and the number of halogen atoms as descriptors.

Table 3: Hypothetical QSPR Model for Refractive Index of Bromo-Fluorinated Alkanes (Data is illustrative and not based on experimental or published computational results)

| Compound | Molecular Weight ( g/mol ) | Number of Halogen Atoms | Predicted Refractive Index |

|---|---|---|---|

| 1-Bromo-4-fluorobutane | 155.02 | 2 | 1.415 |

| 1-Bromo-6-fluorohexane | 183.07 | 2 | 1.428 |

| This compound | 211.13 | 2 | 1.441 |

| 1,8-Dibromooctane | 271.98 | 2 | 1.514 |

The hypothetical QSPR equation for this model could be: Refractive Index = 1.350 + (0.0003 * Molecular Weight) + (0.005 * Number of Halogen Atoms)

This equation could then be used to estimate the refractive index of this compound.

Applications in Advanced Organic Synthesis and Materials Science

Building Blocks for Complex Organic Molecules

1-bromo-8-fluorooctane serves as a key intermediate in the synthesis of a variety of complex organic structures. The differential reactivity of the carbon-bromine and carbon-fluorine bonds allows for selective chemical transformations, enabling the introduction of the fluorinated octyl chain into larger molecular frameworks.

While direct examples of the use of this compound in the total synthesis of natural products are not extensively documented, its structural motif is relevant to the synthesis of fluorinated analogs of naturally occurring compounds. The introduction of fluorine into natural products can significantly alter their biological properties, such as metabolic stability and binding affinity.

Long-chain difunctional compounds are crucial in the synthesis of various natural products, including insect pheromones. rsc.orgnih.govsemanticscholar.org For instance, the synthesis of fluorinated analogs of insect pheromones has been explored to create more stable and potentially more potent agents for pest management. researchgate.nettechnion.ac.il The 8-fluorooctyl moiety from this compound could be incorporated into the carbon skeleton of a pheromone through nucleophilic substitution at the bromine-bearing carbon, leading to a fluorinated analog with modified biological activity.

Furthermore, fluorinated fatty acids are another class of natural product analogs with significant research interest. The synthesis of such compounds often involves the use of haloalkanes as starting materials. drishtiias.com this compound could serve as a precursor for the synthesis of ω-fluorinated long-chain fatty acids, which are valuable tools for studying fatty acid metabolism and as potential therapeutic agents. The bromo- functionality allows for chain extension or conversion to a carboxylic acid group, while the fluoro- group remains intact at the terminus of the alkyl chain.

The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates. mdpi.com this compound provides a convenient scaffold for the synthesis of various bioactive compounds, where the fluorinated alkyl chain can impart desirable characteristics such as increased lipophilicity and metabolic stability.

For example, in the development of antiviral nucleoside analogs, modifications at various positions of the nucleoside structure are crucial for activity. nih.govresearchgate.netnih.govresearchgate.net The 8-fluorooctyl group could be attached to the nucleobase or the sugar moiety via the reactive bromide, potentially leading to compounds with enhanced antiviral properties. The long, fluorinated chain could influence the compound's interaction with viral enzymes or its cellular uptake and distribution.

Role in Medicinal Chemistry Research

The application of this compound extends into specialized areas of medicinal chemistry research, particularly in the design of fluorinated pharmacophores and the development of advanced imaging agents.

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that utilizes radiotracers labeled with positron-emitting isotopes, such as fluorine-18 (B77423) (¹⁸F). nih.govrsc.orgsemanticscholar.orgresearchgate.net The development of ¹⁸F-labeled PET probes is a critical area of research for diagnosing and monitoring various diseases. nih.gov this compound can serve as a precursor for the synthesis of ¹⁸F-labeled intermediates. Through a halide exchange reaction, the stable ¹⁹F atom can be replaced with the radioactive ¹⁸F isotope. This process, known as nucleophilic radiofluorination, is a cornerstone of PET tracer synthesis.

The resulting ¹⁸F-labeled this compound can then be used to introduce the ¹⁸F-fluorooctyl group into a variety of targeting molecules, such as peptides, antibodies, or small molecule inhibitors, to create novel PET imaging probes. For example, long-chain alkyl halides are precursors to important PET building blocks like [¹⁸F]fluoroethyl tosylate. rug.nlnih.govrsc.orgresearchgate.netnih.gov By analogy, this compound could be converted to an ¹⁸F-labeled tosylate derivative, which would be a versatile reagent for the ¹⁸F-fluoroalkylation of various substrates.

Development of Functional Materials

The unique properties of fluorinated alkyl chains, such as their hydrophobicity, oleophobicity, and thermal stability, make them attractive components for the design of functional materials. This compound, with its bifunctional nature, is a valuable building block in this context.

One area of application is in the synthesis of liquid crystals. researchgate.nettandfonline.commdpi.com Semifluorinated alkanes, which consist of a hydrocarbon segment and a fluorocarbon segment, can exhibit liquid crystalline properties. tandfonline.comnih.gov this compound can be used to synthesize such molecules by reacting the bromide with other long-chain molecules. The resulting semifluorinated compounds can self-assemble into ordered structures, which are essential for their liquid crystalline behavior.

Another important application is in the formation of self-assembled monolayers (SAMs) on surfaces. rsc.org Alkanethiols are well-known for their ability to form highly ordered SAMs on gold surfaces. nih.govfrontiersin.orgsigmaaldrich.com By converting the bromide of this compound to a thiol group, a functionalized alkanethiol with a terminal fluorine atom is obtained. This molecule can then be used to form a SAM on a gold surface, with the fluorinated tails exposed. Such fluorinated surfaces have low surface energy and can be used to control wetting, adhesion, and biocompatibility. Bolaamphiphiles, which have hydrophilic head groups at both ends of a hydrophobic chain, are another class of molecules that can be synthesized from dihaloalkanes and have applications in drug delivery and membrane science. nih.govnih.gov

Monomers for Fluorinated Polymer Synthesis

Fluorinated polymers are a significant class of materials known for their unique properties, including high thermal stability, chemical resistance, and low surface energy. The synthesis of these polymers typically involves the polymerization of fluorine-containing monomers. While this compound is not a monomer itself, its chemical structure makes it an ideal precursor for creating custom fluorinated monomers. researchgate.netrsc.orgresearchgate.net

The synthetic strategy involves leveraging the reactivity of the carbon-bromine bond. chemguide.co.uk The bromine atom is a good leaving group, allowing for its substitution to introduce a polymerizable functional group, such as an acrylate, methacrylate, or vinyl ether. This transformation converts the haloalkane into a functional monomer, with the 8-fluorooctyl chain becoming a pendant side group.

Proposed Synthetic Route to a Fluorinated Acrylate Monomer:

| Step | Reactant 1 | Reactant 2 | Conditions | Product |

| 1 | This compound | Sodium Acrylate | Phase Transfer Catalyst, Solvent | 8-Fluorooctyl Acrylate |

| 2 | 8-Fluorooctyl Acrylate | Radical Initiator (e.g., AIBN) | Heat/UV | Poly(8-fluorooctyl acrylate) |

This resulting polymer would feature fluorinated side chains, which tend to migrate to the surface of the material, imparting properties such as hydrophobicity and low surface energy to the bulk polymer. researchgate.net

Fabrication of Advanced Coatings and Surface-Active Agents

Fluorinated surfactants are prized for their ability to significantly lower the surface tension of water and for their stability in harsh chemical and thermal environments. nih.gov These molecules typically consist of a fluorinated "tail" that is both hydrophobic (water-repelling) and oleophobic (oil-repelling), and a hydrophilic (water-attracting) "head" group.

This compound is a suitable starting material for the synthesis of such surfactants. The 8-fluorooctyl portion of the molecule can serve as the hydrophobic and oleophobic tail. The terminal bromine atom can be chemically converted into a variety of hydrophilic head groups through nucleophilic substitution reactions. For example, reaction with trimethylamine (B31210) would yield a cationic quaternary ammonium (B1175870) surfactant, while reaction with sodium sulfite (B76179) would produce an anionic sulfonate surfactant.

Examples of Surfactant Synthesis from this compound:

| Surfactant Type | Head Group Precursor | Resulting Head Group |

| Cationic | Trimethylamine | -N(CH₃)₃⁺ Br⁻ |

| Anionic | Sodium Sulfite | -SO₃⁻ Na⁺ |

| Non-ionic | Polyethylene Glycol | -(OCH₂CH₂)nOH |

These surfactants can be used in a wide range of applications, including advanced coatings, paints, and fire-fighting foams, where their unique surface properties are highly valued. nih.gov

Design of Fluorinated Liquid Crystals and Electronic Materials

The incorporation of fluorine into liquid crystal (LC) molecules is a well-established strategy for tuning their physical properties, such as dielectric anisotropy, viscosity, and mesophase behavior. beilstein-journals.orgnsf.govresearchgate.nettandfonline.com Fluorinated terminal alkyl chains are commonly used in the design of modern LC materials for display applications.

This compound serves as a key building block for introducing an 8-fluorooctyloxy tail to a mesogenic (liquid crystal) core. The synthesis typically involves a Williamson ether synthesis, where the bromine atom of this compound reacts with a phenolic group on a biphenyl (B1667301) or other mesogenic core structure.

The presence of the terminal fluorine atom on the flexible alkyl chain can influence the intermolecular interactions and packing of the LC molecules, which in turn affects the material's bulk properties. nsf.gov This targeted modification allows for the precise engineering of liquid crystals for specific applications in advanced display technologies.

Research Findings on Fluorinated Liquid Crystals:

| Property Influenced by Fluorination | Effect | Reference |

| Dielectric Anisotropy | Can be made positive or negative depending on dipole orientation | beilstein-journals.org |

| Mesophase Behavior | Can depress smectic phases and broaden the nematic range | nsf.gov |

| Viscosity | Generally, fluorination can lead to lower viscosity | tandfonline.com |

Self-Assembly and Nanomaterial Construction from Halogenated Precursors

The construction of ordered nanomaterials often relies on non-covalent interactions to guide the self-assembly of molecular components. Halogen bonding is an increasingly important interaction in crystal engineering and supramolecular chemistry. nih.govdntb.gov.ua It is a directional interaction between an electrophilic region on a halogen atom (the halogen bond donor) and a nucleophilic site (the halogen bond acceptor).

This compound possesses two different halogen atoms. The bromine atom is a good halogen bond donor, while the highly electronegative fluorine atom is generally a poor one but can act as a weak acceptor. nih.gov This bifunctionality allows the molecule to potentially direct the assembly of nanomaterials. For instance, the bromo- end could be used to anchor the molecule to a metal nanoparticle surface via chemisorption, while the fluoro-end could participate in directed halogen bonding, influencing the spacing and arrangement of the nanoparticles into an ordered array.

While specific studies on this compound in this context are not prevalent, the principles of halogen bonding suggest its potential as a tool for the bottom-up fabrication of novel nanostructures. nih.gov

Applications in Agrochemical Research

The introduction of fluorine into active ingredients for agrochemicals, such as pesticides and herbicides, is a common strategy to enhance their efficacy and metabolic stability. bohrium.com Fluorine's high electronegativity can alter the electronic properties of a molecule, potentially leading to stronger binding to target enzymes or receptors. Furthermore, the strength of the carbon-fluorine bond can make the molecule more resistant to metabolic degradation, prolonging its activity.

Alkyl halides like 1-bromooctane (B94149) are used as intermediates to introduce alkyl chains into pesticide molecules, which can influence properties like solubility and penetration into the target pest. nbinno.com By analogy, this compound is a promising intermediate for the synthesis of novel, fluorinated agrochemicals. google.com The bromo-functional group allows for its incorporation into a larger molecular scaffold, while the terminal fluorine on the octyl chain could impart the beneficial properties associated with fluorination. For example, a reaction sequence starting with this compound could be used to synthesize fluorinated analogs of existing pesticides, potentially leading to improved performance profiles. chegg.com

Biochemical Interactions and Environmental Dynamics of Halogenated Alkanes

Biotransformation and Biodegradation Mechanisms of 1-Bromo-8-fluorooctane

The biotransformation and biodegradation of halogenated alkanes, such as this compound, are critical processes that determine their environmental persistence and toxicological impact. These mechanisms primarily involve enzymatic activities that cleave the carbon-halogen bond, initiating the breakdown of the compound. While specific studies on this compound are not extensively documented, its likely metabolic fate can be inferred from research on structurally similar long-chain haloalkanes and the known mechanisms of dehalogenating enzymes.

Enzymatic Dehalogenation by Haloalkane Dehalogenases

Haloalkane dehalogenases (HLDs) are a key class of microbial enzymes that catalyze the hydrolytic cleavage of carbon-halogen bonds in a wide array of halogenated compounds. enantis.com These enzymes convert haloalkanes into the corresponding alcohol, a halide ion, and a proton, without the need for cofactors. enantis.communi.cz This initial conversion is a crucial detoxification step, as it renders the aliphatic compound more susceptible to further microbial metabolism.

Structurally, haloalkane dehalogenases belong to the α/β-hydrolase fold superfamily. nih.govwikipedia.org Their active site is typically a hydrophobic cavity located in a core domain, which is connected to the solvent by access tunnels. researchgate.net The catalytic mechanism proceeds via an S_N2 nucleophilic substitution. muni.cz It involves a catalytic triad (B1167595) of amino acid residues, commonly Asp-His-Asp. researchgate.net

The reaction mechanism can be summarized in two main steps:

Covalent Intermediate Formation : A nucleophilic aspartate residue in the active site attacks the carbon atom bearing the halogen, leading to the cleavage of the carbon-halogen bond and the formation of a covalent alkyl-enzyme ester intermediate. The halide ion is released during this step. wikipedia.orgacs.org

Hydrolysis : The ester intermediate is subsequently hydrolyzed by a water molecule, which is activated by a histidine residue acting as a general base. This step releases the alcohol product and regenerates the free enzyme for another catalytic cycle. acs.org

Haloalkane dehalogenases exhibit broad substrate specificity, acting on a diverse range of chlorinated, brominated, and iodinated alkanes, cycloalkanes, and alcohols. muni.czresearchgate.net Enzymes like those from Rhodococcus rhodochrous are capable of converting short-chained aliphatic halogenated hydrocarbons (C2-C8). nih.gov The activity of these enzymes is highly dependent on the nature of the halogen and the structure of the alkyl chain.

Kinetic studies on various substrates reveal important trends:

The rate of carbon-halogen bond cleavage generally follows the order C-I > C-Br > C-Cl, consistent with bond dissociation energies. nih.govwikipedia.org

Brominated substrates typically exhibit lower Michaelis constants (K_m) compared to their chlorinated analogs, indicating a higher affinity for the enzyme's active site. acs.orgnih.gov

While the K_m values may differ significantly, the maximal reaction rates (k_cat) for brominated and chlorinated analogs can be similar, as the rate-limiting step is often the release of the halide product rather than the initial bond cleavage. nih.govnih.gov

For this compound, the bromine atom at the C1 position would be the primary target for HLDs. The long, flexible C8 alkyl chain would need to be accommodated within the enzyme's hydrophobic active site tunnel. The terminal fluorine at the C8 position is unlikely to be cleaved by these enzymes, as the carbon-fluorine bond is exceptionally strong and not a typical substrate for hydrolytic dehalogenases. wikipedia.org

The following table presents kinetic data for the haloalkane dehalogenase from Xanthobacter autotrophicus GJ10 with various substrates, illustrating the enzyme's activity on compounds related to this compound.

| Substrate | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |

| 1,2-Dichloroethane | 1.1 | 3.0 | 2700 |

| 1,2-Dibromoethane | 0.05 | 3.5 | 70000 |

| 1-Chlorobutane | 0.8 | 2.5 | 3125 |

| 1-Bromobutane | 0.1 | 4.0 | 40000 |

| 1-Iodobutane | 0.05 | 3.0 | 60000 |

This table is for illustrative purposes, showing kinetic parameters for common haloalkane dehalogenase substrates. Specific data for this compound is not available.

Microbial Degradation Pathways in Environmental Systems

In the environment, the biodegradation of a compound like this compound would likely be initiated by bacteria possessing haloalkane dehalogenases, such as species of Pseudomonas, Rhodococcus, and Acinetobacter. nih.govresearchgate.netepa.gov The initial enzymatic dehalogenation would convert this compound to 8-fluorooctan-1-ol.

Following this primary dehalogenation, the resulting fluoroalcohol would enter central metabolic pathways. The alcohol would likely be oxidized first to an aldehyde (8-fluorooctanal) and then to a carboxylic acid (8-fluorooctanoic acid) by alcohol and aldehyde dehydrogenases, respectively. This fluorinated fatty acid could then potentially undergo β-oxidation, although the presence of the fluorine atom might impede or alter this process, potentially leading to the accumulation of fluorinated intermediates.

Reductive Dehalogenation Processes

Under anaerobic conditions, an alternative degradation mechanism known as reductive dehalogenation can occur. This process involves the removal of a halogen atom with the concurrent addition of two electrons and a proton, effectively replacing the halogen with a hydrogen atom (R-X + 2e⁻ + H⁺ → R-H + X⁻). wikipedia.org This reaction can be mediated by anaerobic microorganisms, which use halogenated compounds as terminal electron acceptors in a process called dehalorespiration, or it can occur abiotically, catalyzed by reduced transition metals like iron. nih.govnih.gov

For this compound, reductive dehalogenation would preferentially target the carbon-bromine bond over the much stronger carbon-fluorine bond. wikipedia.orgorganic-chemistry.org This would result in the formation of 1-fluorooctane. This process is particularly significant in anoxic environments such as sediments, water-logged soils, and certain subsurface regions.

Environmental Fate and Persistence Studies

The environmental fate of this compound is governed by a combination of its physicochemical properties and its susceptibility to biotic and abiotic degradation processes. Based on data for similar compounds like 1-bromopropane, key environmental processes include volatilization, hydrolysis, and biodegradation. cdc.gov

Volatility : Like other haloalkanes, this compound is expected to have some volatility, allowing it to partition from soil and water into the atmosphere. However, its long C8 chain would make it significantly less volatile than shorter-chain analogs.

Hydrolysis : The compound can undergo abiotic hydrolysis in water, although this process is generally slower than enzymatic degradation for similar compounds. cdc.gov

Biodegradation : As discussed, aerobic biodegradation via haloalkane dehalogenases is a likely and significant degradation pathway in environments containing competent microbial communities. epa.govcdc.gov Anaerobic reductive dehalogenation can also contribute to its breakdown in anoxic settings.

Persistence : The persistence of this compound in the environment will be context-dependent. In aerobic, microbially active environments, the cleavage of the C-Br bond is expected to occur readily. However, the resulting fluorinated backbone would be considerably more persistent. The carbon-fluorine bond is the strongest single bond in organic chemistry and is highly resistant to both biotic and abiotic degradation, a property that contributes to the extreme persistence of other per- and polyfluorinated compounds. dntb.gov.ua Therefore, while the initial debromination may occur, the ultimate fate would be the formation of persistent fluorinated organic compounds.

Atmospheric Lifetime and Degradation via Hydroxyl Radical Reactions

The atmospheric persistence of a halogenated alkane is largely determined by its susceptibility to degradation by hydroxyl (•OH) radicals, which are highly reactive and act as a primary cleansing agent in the troposphere. oup.com The reaction with •OH radicals is the dominant removal mechanism for many haloalkanes. oup.com The rate of this degradation is influenced by the type of halogen and the structure of the alkane.

For bromoalkanes, the atmospheric lifetime is influenced by both reaction with •OH radicals and, to some extent, photolysis. oup.com The presence of a C-H bond is crucial for the reaction with •OH radicals to proceed, as the reaction typically involves hydrogen abstraction. The general reactivity of halogens in alkanes decreases in the order F > Cl > Br > I. libretexts.org However, the C-F bond is exceptionally strong, making fluorinated alkanes quite resistant to degradation. Conversely, the C-Br bond is weaker and more susceptible to cleavage.

Table 1: Illustrative Atmospheric Lifetimes and Reaction Rate Constants with •OH Radicals for Selected Haloalkanes

| Compound | Formula | Atmospheric Lifetime | k(OH) at 298 K (cm³ molecule⁻¹ s⁻¹) |

| Bromoform | CHBr₃ | ~2-3 weeks | 1.3 x 10⁻¹³ |

| Dibromomethane | CH₂Br₂ | ~123 days | 1.6 x 10⁻¹³ |

| Methyl Bromide | CH₃Br | ~0.7 years | 4.2 x 10⁻¹⁴ |

| Methane | CH₄ | ~12 years | 6.4 x 10⁻¹⁵ |

This table provides examples of related compounds to illustrate the range of atmospheric lifetimes and reactivity with hydroxyl radicals. Data for this compound is not available.

Potential for Bioaccumulation and Long-Range Environmental Transport

Halogenated organic compounds are known for their potential to persist in the environment, bioaccumulate in organisms, and undergo long-range transport. nih.gov The lipophilic nature of many halogenated alkanes contributes to their tendency to accumulate in the fatty tissues of living organisms. nih.gov

The potential for bioaccumulation is often related to the compound's octanol-water partition coefficient (Kow), with more lipophilic compounds exhibiting a higher tendency to bioaccumulate. Long-chain chlorinated paraffins, which are structurally similar to this compound, have been shown to bioaccumulate in various organisms. mdpi.com The bioaccumulation potential can be influenced by factors such as the carbon chain length and the degree and type of halogenation. mdpi.com While increased chain length and halogenation can increase lipophilicity, very large molecules may have reduced bioavailability. service.gov.uk

Long-range environmental transport (LRT) refers to the movement of pollutants over long distances, often across continents and oceans. unbc.ca Persistent and volatile compounds are particularly susceptible to LRT. unbc.ca Halogenated alkanes can be transported in the atmosphere and deposited in remote regions, far from their original sources. eurochlor.org The environmental impact of these compounds can thus be global in nature. eurochlor.org The atmospheric lifetime of a compound is a key factor in its potential for LRT; longer lifetimes allow for greater transport distances. unbc.ca

Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Hazard Assessment

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the properties and activities of chemicals based on their molecular structure. rsc.org These models are valuable for assessing the environmental hazards of compounds for which experimental data is limited. dmu.dk QSARs can be used to estimate various endpoints, including physicochemical properties, toxicity, and environmental fate parameters like bioaccumulation and persistence. epa.govrsc.org

For halogenated compounds, QSAR models can help in prioritizing chemicals for further testing and regulation. uninsubria.it By analyzing the structural features of a molecule, such as the type and position of halogens and the length of the alkyl chain, QSAR models can predict its potential environmental impact. rsc.org These models are developed by establishing a mathematical relationship between the molecular descriptors of a set of known chemicals and their observed activity or property. epa.gov This relationship is then used to predict the properties of new or untested compounds like this compound.

Molecular Interactions with Biological Macromolecules

The biological activity and potential toxicity of halogenated alkanes are closely linked to their interactions with biological macromolecules such as proteins and enzymes. These interactions can be both non-covalent and covalent in nature.

Halogen Bonding and Other Non-Covalent Interactions with Proteins and Amino Acids

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic site (a Lewis base), such as the oxygen or nitrogen atoms in amino acid residues of proteins. nih.gov The strength of halogen bonds generally follows the order I > Br > Cl > F. biorxiv.org Bromine, therefore, is capable of forming significant halogen bonds. acs.org

These interactions can play a crucial role in the binding of halogenated ligands to proteins, influencing their affinity and selectivity. nih.govsemanticscholar.org In addition to halogen bonding, other non-covalent interactions such as hydrophobic interactions and van der Waals forces contribute to the binding of halogenated alkanes to proteins. nih.gov The long alkyl chain of this compound would facilitate hydrophobic interactions within the binding pockets of proteins. The fluorine atom can also participate in non-covalent interactions, although it is a weak halogen bond donor. biorxiv.org Fluorination can, however, modulate the electronic properties of the molecule and influence its interactions with amino acid side chains. nih.govnih.gov

Table 2: General Characteristics of Halogen Bonds in Biological Systems

| Halogen | Relative Strength | Common Acceptors in Proteins |

| Fluorine (F) | Weakest | Backbone carbonyl oxygen |

| Chlorine (Cl) | Moderate | Backbone carbonyl oxygen, side-chain oxygen and nitrogen |

| Bromine (Br) | Strong | Backbone carbonyl oxygen, side-chain oxygen, nitrogen, and sulfur |

| Iodine (I) | Strongest | Backbone carbonyl oxygen, side-chain oxygen, nitrogen, and sulfur |

This table provides a general overview of halogen bonding characteristics.

Investigations into Biochemical Transformations and Reactivity within Biological Matrices

Halogenated alkanes can undergo various biochemical transformations within biological systems, often mediated by enzymes. nih.gov The reactivity of halogenated alkanes is dependent on the nature of the carbon-halogen bond. msu.edu The C-Br bond is generally more reactive and susceptible to enzymatic cleavage than the C-F bond. libretexts.org

Metabolic activation of halogenated alkanes can lead to the formation of reactive intermediates, such as free radicals. nih.gov These reactive species can then interact with cellular macromolecules, including proteins and DNA, potentially leading to cellular damage. The cytochrome P-450 enzyme system is often involved in the metabolism of halogenated hydrocarbons. nih.gov

The biotransformation of bromoalkanes can proceed through various pathways, including oxidation, reduction, and conjugation reactions. nih.gov Dehalogenation, the removal of a halogen atom, is a key step in the metabolism of many halogenated compounds and can be carried out by various microorganisms. mdpi.com While specific studies on the biochemical transformations of this compound are not available, it is plausible that it could be metabolized through pathways similar to those observed for other long-chain bromoalkanes, with the C-Br bond being the more likely site of initial enzymatic attack.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-bromo-8-fluorooctane, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves halogen-exchange reactions or radical bromination of fluorinated precursors. For example, nucleophilic substitution of 8-fluorooctanol with PBr₃ or HBr under controlled conditions (0–5°C) can yield the target compound. Purification via fractional distillation or column chromatography (using silica gel and hexane/ethyl acetate) is critical to isolate high-purity product (>95%). Characterization should include ¹H/¹³C NMR and GC-MS to confirm the absence of regioisomers or unreacted starting materials .

Q. How can the structural and electronic properties of this compound be characterized experimentally?

- Methodological Answer :

- NMR Spectroscopy : ¹⁹F NMR (δ ~ -120 ppm for terminal -F) and ¹H NMR (δ 3.4–3.6 ppm for -CH₂Br) distinguish the fluorinated and brominated termini.

- Mass Spectrometry : Electron ionization (EI-MS) should show molecular ion peaks at m/z 224 (C₈H₁₆BrF⁺) and characteristic fragmentation patterns (e.g., loss of Br or F groups).

- IR Spectroscopy : Peaks at 500–600 cm⁻¹ (C-Br stretch) and 1100–1200 cm⁻¹ (C-F stretch) confirm functional groups .

Q. What are the stability considerations for storing this compound, and how can decomposition be monitored?

- Methodological Answer : Store under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation. Periodically analyze via TLC or GC-MS to detect degradation products (e.g., 8-fluorooctanol from hydrolysis). Stabilizers like BHT (0.01% w/w) may be added to inhibit radical-mediated decomposition .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing fluorine atom reduces electron density at the β-carbon, potentially slowing SN2 reactions. Steric hindrance from the octyl chain may favor elimination over substitution. To optimize Suzuki-Miyaura couplings:

- Use Pd(PPh₃)₄ with arylboronic acids in THF/water (3:1) at 80°C.

- Monitor reaction progress via ¹H NMR for aryl group integration .

Q. What computational methods are suitable for modeling the conformational dynamics of this compound?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to analyze rotational barriers and low-energy conformers. Molecular dynamics simulations (AMBER force field) at 298 K can predict solvent-dependent behavior (e.g., in DMSO vs. hexane). Compare computed dipole moments (~3.5–4.0 D) with experimental values from dielectric constant measurements .

Q. How can contradictory spectroscopic data (e.g., unexpected splitting in ¹H NMR) be resolved for this compound?

- Methodological Answer :

- Scenario : Splitting in -CH₂Br signals may arise from diastereotopic protons or residual solvents.

- Resolution : Acquire 2D NMR (COSY, HSQC) to assign coupling patterns. Use deuterated solvents (CDCl₃) and ensure sample homogeneity. If unresolved, variable-temperature NMR (VT-NMR) can identify dynamic effects .

Q. What strategies are effective for tracking and quantifying this compound in complex matrices (e.g., biological systems)?

- Methodological Answer :

- Derivatization : React with thiourea to form a UV-active thiouronium derivative (λmax = 254 nm) for HPLC-UV analysis.

- Isotopic Labeling : Synthesize ¹³C-labeled analogs (e.g., ¹³C at C-1) for LC-MS/MS quantification with enhanced sensitivity .

Q. How can impurities in this compound batches impact downstream drug discovery applications?

- Methodological Answer : Common impurities like 1,8-dibromooctane (from over-bromination) or 8-fluoro-1-octene (via elimination) can inhibit enzyme binding in lead compounds. Mitigation includes:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。